Imidazo[1,2-a]pyridine-7-carboxamide
Overview
Description
Imidazo[1,2-a]pyridine-7-carboxamide is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its promising pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-7-carboxamide typically involves multi-step reactions. One common method is the condensation of 2-aminopyridine with α-haloketones, followed by cyclization and subsequent functionalization. Another approach involves the use of multicomponent reactions, oxidative coupling, and tandem reactions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or transition metal catalysis.
Reduction: Commonly involves the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are prevalent, especially at the 3-position of the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Metal-free oxidants or transition metal catalysts.
Reduction: Sodium borohydride or other hydride donors.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Imidazo[1,2-a]pyridine-7-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-7-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the QcrB subunit of the menaquinol cytochrome c oxidoreductase (bc1 complex), which is crucial for mycobacterial energy metabolism . This inhibition disrupts the electron transport chain, leading to the death of the bacterial cells .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine-3-carboxamide
- Imidazo[1,5-a]pyridine derivatives
- Imidazo[1,2-a]pyridine-3-nitroso compounds
Comparison: Imidazo[1,2-a]pyridine-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to imidazo[1,2-a]pyridine-3-carboxamide, it exhibits different pharmacokinetic properties and target specificities . Imidazo[1,5-a]pyridine derivatives, on the other hand, are primarily used in materials science and optoelectronics .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-7-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)6-1-3-11-4-2-10-7(11)5-6/h1-5H,(H2,9,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLZNGUJOGWVCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290739 | |
Record name | Imidazo[1,2-a]pyridine-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801290739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036990-69-8 | |
Record name | Imidazo[1,2-a]pyridine-7-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1036990-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801290739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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